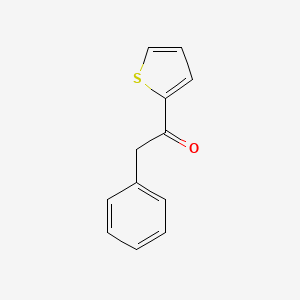

2-Phenyl-1-(thiophen-2-yl)ethanone

説明

2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) is a heterocyclic ketone with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol. Structurally, it consists of a phenyl group and a thiophene ring bridged by an acetyl moiety. This compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions involving thiophene derivatives and phenylacetyl precursors .

Key properties include:

Its hybrid aromatic-thiophenic structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science .

特性

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMVINSKZVYIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350739 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-28-6 | |

| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation

One of the most common methods for synthesizing this compound is via Friedel-Crafts acylation. This method involves the reaction of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The general reaction can be summarized as follows:

$$

\text{Thiophene} + \text{Phenylacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Phenyl-1-(thiophen-2-yl)ethanone}

$$

This reaction is advantageous due to its relatively straightforward procedure and high yield potential.

Vorbruggen Condensation

Another effective synthetic route is the Vorbruggen condensation, which utilizes β-selective glycosylation with thiophene derivatives as donors under anhydrous conditions, often employing acetonitrile as a solvent and Lewis acid catalysts like TMSOTf.

Cross-Coupling Reactions

Cross-coupling reactions provide an alternative pathway for synthesizing this compound. In this method, α-oxothioamides are reacted with phenacyl bromides in polar aprotic solvents such as DMF at elevated temperatures (60–80°C). This approach allows for the formation of thioether derivatives that can subsequently be converted into the target compound.

The synthesized compound can be characterized using various analytical techniques:

| Technique | Description |

|---|---|

| NMR Spectroscopy | Utilizes 500 MHz instruments to analyze proton and carbon environments, confirming structural integrity. |

| FT-IR Spectroscopy | Identifies functional groups through characteristic absorption bands, notably C=O stretching around ~1700 cm⁻¹. |

| Mass Spectrometry | Confirms molecular weight and structure by comparing with reference data from databases like NIST. |

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high-quality output.

Research indicates that this compound serves as a crucial building block in organic synthesis, particularly in developing novel heterocyclic compounds and derivatives. It has been utilized in synthesizing thiazole derivatives and other complex structures through various chemical reactions.

Biological Activity

Studies have shown that this compound exhibits significant biological activity, influencing various molecular targets relevant to drug development. Its mechanism of action often involves chemical transformations that enhance its interaction with biological macromolecules.

The preparation of this compound can be achieved through multiple synthetic routes, each offering unique advantages depending on the desired application and available resources. The ongoing research into its applications in medicinal chemistry and industrial production highlights its importance as a versatile compound in organic synthesis.

Summary Table of Preparation Methods

| Method | Reagents | Catalysts/Conditions | Yield Potential |

|---|---|---|---|

| Friedel-Crafts Acylation | Thiophene, Phenylacetyl chloride | AlCl₃ | High |

| Vorbruggen Condensation | Thiophene derivatives | TMSOTf | Moderate to High |

| Cross-Coupling | α-Oxothioamides, Phenacyl bromides | DMF, Elevated temperatures | Moderate |

化学反応の分析

Types of Reactions

2-Phenyl-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

2-Phenyl-1-(thiophen-2-yl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the development of novel heterocyclic compounds and other derivatives through various chemical reactions such as Friedel-Crafts acylation and multi-component reactions. For instance, it has been successfully employed in synthesizing thiazole derivatives by reacting with different reagents under optimized conditions.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Friedel-Crafts Acylation : This method involves the reaction of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Oxidation and Reduction Reactions : Depending on the reaction conditions, oxidation can yield carboxylic acids while reduction can produce alcohols, showcasing its versatility in generating various functional groups .

Biological Applications

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential therapeutic properties, particularly as a precursor for drug synthesis. Studies have shown that this compound interacts with various molecular targets, influencing biological pathways that may lead to applications in treating diseases.

Mechanism of Action

The compound's mechanism of action involves its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can enhance its interaction with biological macromolecules, making it relevant in drug development and medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its synthesis often involves optimized reaction conditions to maximize yield and purity, including advanced purification techniques and continuous flow reactors.

Case Study 1: Synthesis of Thiazole Derivatives

In a study focusing on the synthesis of thiazole derivatives, researchers utilized this compound as a key intermediate. The compound was reacted with various reagents to form novel thiazole structures, demonstrating its utility as a versatile building block in organic synthesis .

Another research effort assessed the biological activity of this compound against specific enzyme targets. The findings suggested that the compound could inhibit certain enzymes involved in disease pathways, highlighting its potential as a therapeutic agent .

作用機序

The mechanism of action of 2-Phenyl-1-(thiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to its observed effects .

類似化合物との比較

Structural Analogues with Heterocyclic Modifications

Key Insights :

- MAC-5576 demonstrates superior bioactivity against viral proteases compared to the parent compound, attributed to the electron-withdrawing chloro-pyridine group enhancing binding affinity .

- Pyridine and thiazole analogues exhibit altered electronic properties, influencing solubility and target selectivity in drug design .

Derivatives with Functional Group Variations

Key Insights :

- Sulfonyl derivatives (e.g., 4-methoxyphenylsulfonyl) show higher synthetic yields (>85%) due to favorable electronic effects in metal-organic framework (MOF)-catalyzed reactions .

- The diazo derivative undergoes unique sigmatropic rearrangements, enabling access to benzofuranones for natural product synthesis .

Physicochemical and Thermodynamic Comparisons

- 2-Acetylthiophene (Ethanone, 1-(2-thienyl); CAS 88-46-0): Simpler analogue lacking the phenyl group. Thermochemical data (Roux et al., 2007):

- ΔfH°(gas) = −121.2 kJ/mol.

- Higher volatility compared to this compound due to reduced molecular weight .

- 1-(8-Bromodibenzo[b,d]thiophen-2-yl)ethanone (CAS 2033078-02-1): Brominated dibenzothiophene core increases molecular rigidity and halogens enhance halogen bonding in crystal engineering .

生物活性

2-Phenyl-1-(thiophen-2-yl)ethanone, with the molecular formula C₁₂H₁₀OS, is an organic compound featuring a ketone functional group alongside a phenyl and a thiophene ring. This unique structure positions it as a significant intermediate in organic synthesis, particularly in medicinal chemistry and the development of bioactive molecules. Recent studies have highlighted its notable biological activities, suggesting potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure allows for diverse interactions with biological macromolecules, influencing various molecular pathways that are critical for therapeutic efficacy.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors have significant applications in cosmetic formulations for skin lightening and anti-aging products.

Inhibition Data:

| Compound | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Competitive/Inhibitory |

Further studies are needed to determine the exact IC50 values and to characterize the inhibition mechanism.

2. Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential for further exploration in this area.

3. Anticancer Properties

There is emerging evidence that this compound may exhibit anticancer activity. Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could also have similar properties.

Case Study:

In a study involving B16F10 melanoma cells, compounds related to this compound were tested for viability and apoptosis induction. Results indicated that certain derivatives significantly reduced cell viability at concentrations lower than those typically required for standard chemotherapeutics.

The biological activity of this compound is hypothesized to involve:

- Modification of Biological Pathways: By interacting with key enzymes like tyrosinase, it may alter melanin synthesis pathways.

- Cellular Interaction: Its structural attributes allow it to bind effectively to cellular receptors or enzymes, thereby influencing cellular processes such as apoptosis in cancer cells.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound and its derivatives:

- Tyrosinase Inhibition Studies:

- Compounds structurally similar to this compound were evaluated for their ability to inhibit tyrosinase, showing promising results in reducing melanin synthesis in vitro.

- Cytotoxicity Assessments:

- Cytotoxicity tests on various cancer cell lines indicated that certain derivatives exhibited significant anti-proliferative effects, warranting further investigation into their mechanisms and potential clinical applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Phenyl-1-(thiophen-2-yl)ethanone, and how are the products characterized?

- Methodological Answer :

- Synthesis :

Vorbruggen Condensation : Employ β-selective glycosylation using thiophene derivatives as donors under anhydrous conditions (e.g., acetonitrile solvent, Lewis acid catalysts like TMSOTf) .

Cross-Coupling Reactions : React α-oxothioamides with phenacyl bromides in polar aprotic solvents (e.g., DMF) at 60–80°C to yield thioether derivatives .

- Characterization :

- NMR Spectroscopy : Use 500 MHz instruments (e.g., Bruker Ac-500) with DMSO-d₆ and TMS as an internal standard for ¹H/¹³C analysis .

- Elemental Analysis : Validate purity (±0.4% deviation from theoretical values) using Carlo Erba 1108 analyzers .

- Mass Spectrometry : Compare with NIST reference data for molecular ion confirmation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for thiophene and phenyl groups) and ketone carbonyl signals (δ ~200 ppm in ¹³C) .

- FT-IR : Detect C=O stretching vibrations (~1700 cm⁻¹) and thiophene ring modes (~700 cm⁻¹) .

- X-ray Crystallography : Refine crystal structures using SHELXL or WinGX for bond-length validation .

Q. What are the known biological targets of this compound, and how are these assays conducted?

- Methodological Answer :

- BMP-2 Upregulation :

In Vitro Assays : Treat osteoblast-like cells (e.g., MC3T3-E1) with the compound (10–100 µM) for 24–48 hours.

Quantification : Measure BMP-2 mRNA via RT-qPCR or protein levels via ELISA.

- Reported upregulation rates range from 22.8% to 39.8% across analogues .

- Controls : Include untreated cells and reference compounds (e.g., dexamethasone) for baseline comparison.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Ir(I) complexes (e.g., [Ir(cod)OMe]₂) for C–H activation efficiency in THF at 80°C .

- Solvent Effects : Compare aprotic solvents (DMF, DMSO) to enhance electrophilic substitution.

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate products with >95% purity .

Q. What strategies address contradictory data in biological activity studies of thiophene derivatives like this compound?

- Methodological Answer :

- Dose-Response Validation : Perform multi-dose experiments (e.g., 1–100 µM) to identify non-linear effects .

- Purity Checks : Analyze compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

- Cell Line Variability : Test activity across multiple lines (e.g., HeLa, HEK293) to assess tissue-specific responses.

Q. How do computational methods aid in understanding the reactivity of this compound in catalytic processes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。